

# An In-Depth Technical Guide to 1-Methyl-3-phenylpropyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Phenyl-2-butyl acetate

CAS No.: 10415-88-0

Cat. No.: B076943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


## Abstract

1-Methyl-3-phenylpropyl acetate, also known by its systematic IUPAC name 4-phenylbutan-2-yl acetate, is an organic ester with applications in the fragrance and flavor industries.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical and physical properties, outlines a probable synthetic route, discusses its analytical characterization, and summarizes available safety and toxicological data. The content herein is curated to support researchers and professionals in understanding and utilizing this compound in relevant applications.

## Introduction and Chemical Identity

1-Methyl-3-phenylpropyl acetate is a chiral ester characterized by a phenyl group separated from an acetate moiety by a butyl chain, with the acetate group located at the second position. This structure contributes to its characteristic fragrant, oily, and green odor profile.<sup>[1]</sup> Its identity is established by its CAS number, molecular formula, and various synonyms.

Table 1: Chemical Identity of 1-Methyl-3-phenylpropyl Acetate

Identifier	Value	Reference
IUPAC Name	4-phenylbutan-2-yl acetate	[2]
Synonyms	1-Methyl-3-phenylpropyl acetate, 4-Phenyl-2-butyl acetate, Benzenepropanol, alpha-methyl-, acetate	[2]
CAS Number	10415-88-0	[1]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	192.26 g/mol	
Chemical Structure		

## Physicochemical Properties

The physicochemical properties of 1-methyl-3-phenylpropyl acetate are crucial for its handling, formulation, and application. The available data, primarily from commercial suppliers and databases, are summarized below.

Table 2: Physicochemical Properties of 1-Methyl-3-phenylpropyl Acetate

Property	Value	Reference
Appearance	Colorless liquid	
Odor	Fragrant, oily, green	[1]
Boiling Point	123-124 °C at 13 mmHg	[3]
Density	0.975 - 0.980 g/cm <sup>3</sup> at 25 °C	[3]
Refractive Index	1.498 - 1.505 at 20 °C	[3]
Solubility	Insoluble in water; soluble in alcohols and oils.	[3]
Vapor Pressure	0.005 mmHg at 25 °C (estimated)	[3]
Flash Point	> 235 °F (> 112.78 °C)	[3]

## Synthesis and Manufacturing

A definitive, peer-reviewed synthesis protocol for 1-methyl-3-phenylpropyl acetate is not readily available in the public domain. However, a logical and established synthetic route would involve a two-step process: the synthesis of the precursor alcohol, 4-phenylbutan-2-ol, followed by its esterification.

### Synthesis of 4-phenylbutan-2-ol (Precursor)

The precursor alcohol can be synthesized via a Grignard reaction. One plausible method involves the reaction of benzylmagnesium chloride with propylene oxide.

[Click to download full resolution via product page](#)

### Esterification of 4-phenylbutan-2-ol

The final product, 1-methyl-3-phenylpropyl acetate, is synthesized by the esterification of 4-phenylbutan-2-ol. A common and effective method is the Fischer esterification, which involves

reacting the alcohol with acetic acid in the presence of an acid catalyst.[4][5] Alternatively, for a less reversible reaction, acetic anhydride can be used.[6][7]

#### Experimental Protocol: Acetylation using Acetic Anhydride

This protocol is a generalized procedure based on standard laboratory methods for the acetylation of secondary alcohols.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutan-2-ol (1 equivalent) in a suitable solvent such as dichloromethane.
- **Addition of Reagents:** Add acetic anhydride (1.2 equivalents) to the solution. To catalyze the reaction, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or an acid catalyst can be used.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or gently heat to 50°C.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-methyl-3-phenylpropyl acetate.

[Click to download full resolution via product page](#)

## Spectroscopic Analysis

Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for 1-methyl-3-phenylpropyl acetate is not widely available in public scientific databases. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment.

Expected  $^1\text{H}$  NMR Spectral Features:

Based on the structure, the following proton signals would be anticipated:

- A singlet for the methyl protons of the acetate group.
- Multiplets for the methylene protons of the butyl chain.
- A multiplet for the methine proton attached to the acetate group.
- A doublet for the terminal methyl group of the butyl chain.
- Multiplets corresponding to the protons of the phenyl group.

Expected IR Spectral Features:

- A strong absorption band around  $1735\text{ cm}^{-1}$  corresponding to the C=O stretching of the ester.
- C-O stretching bands in the region of  $1250\text{-}1000\text{ cm}^{-1}$ .
- Aromatic C-H stretching bands just above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H stretching bands just below  $3000\text{ cm}^{-1}$ .

## Safety and Toxicology

The toxicological properties of 1-methyl-3-phenylpropyl acetate have not been fully investigated.[8] However, a safety data sheet for "**4-phenyl-2-butyl acetate**" indicates that it is not classified as a hazardous material.[8]

General Safety Precautions:

- Handling: As with any chemical, it is recommended to handle 1-methyl-3-phenylpropyl acetate in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

- Irritation: It may cause skin and eye irritation upon contact.[8] In case of contact, flush the affected area with plenty of water.
- Ingestion and Inhalation: May cause irritation of the digestive and respiratory tracts.[8] If inhaled, move to fresh air. If ingested, rinse the mouth with water.[8]
- Fire Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel along the ground.

## Applications

The primary application of 1-methyl-3-phenylpropyl acetate is as a fragrance and flavoring agent. Its scent profile makes it suitable for use in perfumes, cosmetics, and various food products. The Flavor and Extract Manufacturers Association (FEMA) has assessed aromatic substituted secondary alcohols, ketones, and related esters, including this compound, for their use as flavor ingredients.[9]

## Conclusion

1-Methyl-3-phenylpropyl acetate is a specialty chemical with established use in the flavor and fragrance industry. While its fundamental physicochemical properties are documented, a significant gap exists in the public domain regarding detailed experimental spectroscopic data and a validated, step-by-step synthesis protocol. This guide provides a consolidated overview of the available information and outlines a logical synthetic approach to aid researchers and professionals in their work with this compound. It is strongly recommended that any synthesis and use of this compound be accompanied by rigorous in-house analytical characterization and adherence to appropriate safety protocols.

## References

- **4-phenyl-2-butyl acetate** | CAS#:10415-88-0 | Chemsrvc. (2025). Retrieved from [\[Link\]](#)
- **4-PHENYL-2-BUTYL ACETATE** | FEMA - Flavor and Extract Manufacturers Association. (n.d.). Retrieved from [\[Link\]](#)
- 1-Methyl-3-phenylpropyl acetate | C12H16O2) - The Pherobase. (n.d.). Retrieved from [\[Link\]](#)

- Chemical Substance - 1-Methyl-3-phenylpropyl acetate. (n.d.). Government of Canada. Retrieved from [[Link](#)]
- **4-phenyl-2-butyl acetate** - The Good Scents Company. (n.d.). Retrieved from [[Link](#)]
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2022). MDPI. Retrieved from [[Link](#)]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [[Link](#)]
- Preparation of Esters. (2022). Chemistry LibreTexts. Retrieved from [[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Plant Compound: 1-Methyl-3-phenylpropyl acetate | C<sub>12</sub>H<sub>16</sub>O<sub>2</sub> [[pherobase.com](http://pherobase.com)]
- 2. Temporary title [[webprod.hc-sc.gc.ca](http://webprod.hc-sc.gc.ca)]
- 3. 4-phenyl-2-butyl acetate [[thegoodscentscompany.com](http://thegoodscentscompany.com)]
- 4. masterorganicchemistry.com [[masterorganicchemistry.com](http://masterorganicchemistry.com)]
- 5. chem.libretexts.org [[chem.libretexts.org](http://chem.libretexts.org)]
- 6. pdf.benchchem.com [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 7. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [[mdpi.com](http://mdpi.com)]
- 8. 4-phenyl-2-butyl acetate | CAS#:10415-88-0 | Chemsrcc [[chemsrc.com](http://chemsrc.com)]
- 9. femaflavor.org [[femaflavor.org](http://femaflavor.org)]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Methyl-3-phenylpropyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076943/docs#an-in-depth-technical-guide-to-1-methyl-3-phenylpropyl-acetate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)